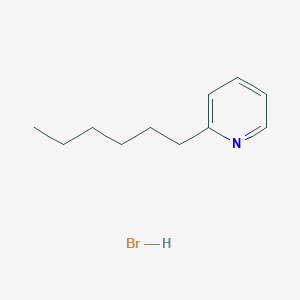

2-Hexylpyridine;hydrobromide

Description

Contextualizing Alkylpyridinium Hydrobromides in Heterocyclic Chemistry

Alkylpyridinium hydrobromides are a significant subclass of pyridinium (B92312) salts, serving as versatile building blocks and intermediates in organic synthesis. Their preparation is often straightforward, classically involving the reaction of a pyridine (B92270) with an organic halide. rsc.org In the case of 2-Hexylpyridine (B72077) hydrobromide, the parent molecule is 2-hexylpyridine.

These salts are highly reactive compared to their neutral pyridine counterparts. rsc.org They readily undergo nucleophilic addition reactions, which allows for the synthesis of a variety of functionalized heterocyclic systems such as dihydropyridines, tetrahydropyridines, and piperidines. rsc.org These resulting structures are important intermediates for synthesizing biologically active molecules and alkaloids. rsc.org

Furthermore, alkylpyridinium salts have been harnessed as electrophiles in cross-coupling reactions. For instance, a Negishi cross-coupling of alkyl pyridinium salts with alkylzinc halides has been developed, enabling the formation of alkyl-alkyl bonds. nih.gov This methodology allows for the transformation of amino groups into a wide range of alkyl substituents, providing access to complex and saturated organic frameworks. nih.gov The ability to use these salts, generated from amines, expands their utility in synthetic chemistry. nih.gov

The physical properties of alkylpyridinium salts can also be tuned. Those that are liquid at or near room temperature are classified as "pyridinium ionic liquids". rsc.org These materials have applications as solvents and catalysts in synthesis due to their unique properties, including high chemical stability. rsc.orgchemscene.com The length of the alkyl chain, such as the hexyl group in 2-hexylpyridine, can influence the compound's physical properties and its interactions in various systems. acs.org

Significance of Pyridinium Architectures in Advanced Chemical Research

The pyridinium scaffold is a privileged structure that plays an intriguing role in a multitude of research areas, from catalysis to materials science. researchgate.netrsc.org The inherent positive charge and aromaticity of the pyridinium ring bestow unique reactivity and properties that chemists have exploited for various applications.

In the realm of catalysis, pyridinium salts have been employed as organocatalysts. For example, 4-(dimethylamino)pyridine hydrobromide has been shown to be an efficient catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. researchgate.net Pyridinium-based ionic liquids are also used as catalysts and solvents in organic synthesis, where they can stabilize reactive intermediates. chemscene.com Furthermore, the pyridine motif is a common ligand in coordination chemistry; designer materials built from metalloligands based on pyridine derivatives have shown noteworthy catalytic roles in various organic transformations. nih.gov

The development of new synthetic methods has also been propelled by pyridinium salt chemistry. Recently, N-functionalized pyridinium salts have gained attention as promising radical precursors. acs.org This approach allows for site-selective C–H functionalization of the pyridine ring under mild, visible-light-mediated conditions, overcoming long-standing challenges of regioselectivity in Minisci-type reactions. acs.org

In materials science, the modular nature of pyridinium salts allows for the precise tuning of their properties. acs.org By altering the substituents on the pyridine ring, researchers can design pyridinium-based ionic liquids with specific characteristics, such as a wide electrochemical window, making them suitable for applications in electrochemical capacitors and batteries. chemscene.com Their biocompatibility has also led to studies for their use in biomedical applications. chemscene.com The ability to construct ordered crystalline materials with varied dimensionalities using pyridine-based ligands further highlights their importance in the design of advanced functional materials. nih.gov

Interactive Data Tables

Physicochemical Properties of 2-Hexylpyridine

The following table outlines key properties of the parent compound, 2-Hexylpyridine.

| Property | Value | Source |

| Molecular Formula | C11H17N | chemwhat.com |

| Molecular Weight | 163.26 g/mol | chemwhat.com |

| CAS Number | 1129-69-7 | chemwhat.comrobinsonbrothers.uk |

| Appearance | Colorless to pale yellow clear liquid | thegoodscentscompany.com |

| Boiling Point | 100 °C @ 10.00 mm Hg | thegoodscentscompany.com |

| Specific Gravity | 0.892 to 0.902 @ 25 °C | thegoodscentscompany.com |

| Refractive Index | 1.480 to 1.490 @ 20 °C | thegoodscentscompany.com |

| Water Solubility | Slightly soluble | chemwhat.comchemicalbook.com |

| pKa | 5.95 ± 0.10 | chemicalbook.com |

Properties of Related Pyridinium Bromides

This table provides data for related pyridinium bromide compounds to offer a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Pyridine hydrobromide | C5H6BrN | 160.01 | 200 (dec.) | chemicalbook.comnih.gov |

| 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | 252.93 | 149-152 | sigmaaldrich.comchemicalbook.com |

| 2-Bromoethylamine hydrobromide | C2H7Br2N | 204.89 | N/A | chemicalbook.com |

Compound Index

Structure

3D Structure of Parent

Properties

CAS No. |

5345-44-8 |

|---|---|

Molecular Formula |

C11H18BrN |

Molecular Weight |

244.17 g/mol |

IUPAC Name |

2-hexylpyridine;hydrobromide |

InChI |

InChI=1S/C11H17N.BrH/c1-2-3-4-5-8-11-9-6-7-10-12-11;/h6-7,9-10H,2-5,8H2,1H3;1H |

InChI Key |

KDSGDCQQICTUCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=CC=N1.Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation

Strategies for the Preparation of 2-Hexylpyridine (B72077) Hydrobromide

The formation of 2-hexylpyridine hydrobromide can be achieved through several synthetic strategies, each with distinct advantages and applications. These methods range from direct acid-base reactions to more complex multi-step processes and innovative green chemistry approaches.

Direct Protonation Routes of 2-Hexylpyridine with Hydrogen Bromide

The most straightforward method for preparing 2-hexylpyridine hydrobromide is through the direct protonation of 2-hexylpyridine with hydrogen bromide (HBr). This reaction is a classic acid-base neutralization, where the lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring acts as a Brønsted-Lowry base, accepting a proton from the hydrobromic acid.

The reaction can be represented as follows:

C₅H₄N(C₆H₁₃) + HBr → [C₅H₄NH(C₆H₁₃)]⁺Br⁻

This process is typically carried out by treating a solution of 2-hexylpyridine in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen bromide. The resulting pyridinium (B92312) salt is generally insoluble in non-polar solvents and precipitates out of the solution, allowing for easy isolation by filtration. The protonation of pyridine rings can lead to significant changes in the electronic and conformational properties of the molecule. For instance, protonation of pyridine-containing polymers has been shown to induce a more planar conformation through intramolecular hydrogen bonding, which in turn affects their photophysical properties. researchgate.net While this specific example relates to polymers, the fundamental principle of protonation altering molecular characteristics is directly applicable to 2-hexylpyridine.

A study on the hydrobromination of various alkynes, alkenes, and allenes utilized a complex of HBr with 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone (DMPU) as a stable, room-temperature liquid source of HBr. nih.gov This reagent provides a mild and effective means for hydrobromination and could be adapted for the protonation of 2-hexylpyridine, offering an alternative to using gaseous HBr or its aqueous solutions. nih.gov

Alternative Synthetic Routes to Alkylpyridinium Bromide Salts via N-Alkylation and Anion Exchange

An alternative and highly versatile method for the synthesis of alkylpyridinium bromide salts, including what could be considered an isomer of 2-hexylpyridine hydrobromide (if the alkyl group was on the nitrogen), is the N-alkylation of pyridine followed by anion exchange. This two-step process allows for greater control over the final product and the introduction of a wide variety of counter-ions.

The first step, known as the Menshutkin reaction, involves the N-alkylation of pyridine with an alkyl halide. rsc.org For the synthesis of N-hexylpyridinium bromide, pyridine would be reacted with 1-bromohexane. researchgate.net This reaction is typically carried out by refluxing the neat reactants or by using a solvent such as ethanol, acetonitrile (B52724), or toluene. researchgate.netnih.govmdpi.com The general reaction is as follows:

C₅H₅N + C₆H₁₃Br → [C₅H₅N(C₆H₁₃)]⁺Br⁻

Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of N-hexylpyridinium bromide, significantly reducing reaction times. jst.go.jp

Once the N-alkylpyridinium bromide is formed, the bromide anion can be exchanged with other anions through a process called metathesis or anion exchange. acs.org This is typically achieved by reacting the pyridinium bromide salt with a salt containing the desired anion, such as potassium hexafluorophosphate (B91526) (KPF₆) or sodium tetrafluoroborate (B81430) (NaBF₄), in a suitable solvent like water or acetonitrile. nih.govacs.org The selection of the new anion can significantly alter the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility. acs.org While this section focuses on the synthesis of N-alkylpyridinium salts, the principles of anion exchange are broadly applicable to other quaternary ammonium (B1175870) salts.

The table below summarizes reaction conditions for the N-alkylation of pyridine with bromoalkanes from various studies.

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| Pyridine, 1-Bromoalkane (C₈-C₂₀) | Dry Ethanol | Reflux | 40 hours | - | researchgate.net |

| Pyridine, Benzyl/4-Nitrobenzyl Bromide | Dry CH₃CN | Reflux | 30-45 minutes | Quantitative | nih.gov |

| Pyridine, 1-Bromododecane | Toluene | 110 °C | 24 hours | - | mdpi.com |

| 4-Acetylpyridine, 1-Bromopentane | - | - | - | - | rsc.org |

Mechanochemical Approaches in Advanced Materials Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. murraystate.edu This approach often leads to shorter reaction times, higher yields, and reduced solvent waste.

While the direct mechanochemical synthesis of 2-hexylpyridine hydrobromide has not been extensively reported, the principles can be applied from related syntheses. For example, the mechanochemical synthesis of 1,3-dibenzylbenzimidazolium bromide has been optimized, demonstrating the feasibility of forming quaternary ammonium halides using this method. murraystate.edu The process typically involves the high-speed vibration milling of the reactants, sometimes with a small amount of liquid to facilitate the reaction (liquid-assisted grinding). murraystate.edu

A study on the solid-phase alkylation of pyridine on a silica (B1680970) support under muffle furnace heating provides another solvent-free approach that could be adapted for the synthesis of N-hexylpyridinium bromide. This method boasts reduced toxicity, shorter reaction times (minutes versus hours), and simplified product isolation.

The development of mechanochemical methods for the synthesis of various organic compounds, including thioamides and bipyridine-dicarboxamides, highlights the growing interest and potential of this technology in creating advanced materials. murraystate.edu These solvent-free methods align with the principles of green chemistry and offer a promising avenue for the environmentally friendly production of pyridinium salts.

Mechanistic Investigations of 2-Hexylpyridine Hydrobromide Formation

Understanding the reaction mechanisms involved in the formation of 2-hexylpyridine hydrobromide and related compounds is crucial for optimizing reaction conditions and controlling product selectivity. This section explores the electrophilic and radical-mediated pathways relevant to the functionalization of the 2-hexylpyridine scaffold.

Analysis of Electrophilic Addition Pathways in Halogenation

The halogenation of pyridine is a classic example of an electrophilic aromatic substitution reaction. However, due to the electron-deficient nature of the pyridine ring, which is caused by the electronegative nitrogen atom, these reactions are generally more difficult to achieve than with benzene (B151609) and often require harsh conditions, such as high temperatures and the use of strong Lewis acid catalysts. nih.govnih.gov

The electrophilic halogenation of pyridine typically proceeds with substitution at the 3-position. This regioselectivity can be explained by examining the stability of the intermediate carbocations (arenium ions) formed upon electrophilic attack at the 2-, 3-, and 4-positions. Attack at the 3-position results in resonance structures where the positive charge is distributed over three carbon atoms. In contrast, attack at the 2- or 4-position leads to a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. youtube.com

For an alkyl-substituted pyridine like 2-hexylpyridine, the alkyl group is an activating group that donates electron density to the ring, making it more susceptible to electrophilic attack than pyridine itself. However, the directing effect of the alkyl group (ortho, para-directing) will compete with the inherent preference for 3-substitution in the pyridine ring.

The table below provides a general overview of conditions for the electrophilic halogenation of aromatic compounds.

| Substrate | Reagent | Catalyst | Conditions | Product | Reference |

| Benzene | Cl₂ or Br₂ | FeCl₃ or FeBr₃ | - | Halogenated Benzene | wikipedia.org |

| Pyridine | Elemental Halides | Strong Brønsted or Lewis Acids | Elevated Temperatures | 3-Halopyridine | nih.gov |

| Phenol | Cl₂ or Br₂ | None | - | Halogenated Phenol | wikipedia.org |

Exploration of Radical-Mediated Bromination Pathways

Radical-mediated reactions offer an alternative pathway for the functionalization of alkylpyridines. While the direct formation of 2-hexylpyridine hydrobromide via a radical mechanism is not a standard synthetic route, radical bromination can be used to introduce a bromine atom onto the alkyl side chain.

The free-radical bromination of alkanes is a well-established reaction that typically occurs at the most substituted carbon atom due to the greater stability of the resulting radical intermediate (tertiary > secondary > primary). youtube.com This selectivity is explained by Hammond's postulate, which states that the transition state for an endothermic reaction (like hydrogen abstraction by a bromine radical) resembles the products. Since there is a larger energy difference between primary, secondary, and tertiary alkyl radicals, the selectivity of bromination is high. masterorganicchemistry.com

In the case of 2-hexylpyridine, the hexyl chain has multiple secondary C-H bonds and one primary C-H bond at the terminus. Radical bromination, often initiated by light (hν) or a radical initiator like AIBN (azobisisobutyronitrile) with a bromine source such as N-bromosuccinimide (NBS), would be expected to occur selectively at one of the secondary positions on the hexyl chain. youtube.commasterorganicchemistry.com The benzylic-like position adjacent to the pyridine ring (the C1 position of the hexyl group) is particularly susceptible to radical attack due to the resonance stabilization of the resulting radical by the aromatic ring. masterorganicchemistry.com

The general mechanism for radical bromination involves three steps:

Initiation: Homolytic cleavage of the bromine source (e.g., Br₂) to form bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the alkyl chain to form HBr and an alkyl radical. This alkyl radical then reacts with another molecule of the bromine source to form the bromoalkane and a new bromine radical, which continues the chain reaction.

Termination: Combination of any two radical species to form a stable molecule.

Recent research has also explored the use of alkyl pyridinium salts as precursors to alkyl radicals in cross-coupling reactions. nih.gov In these reactions, a single-electron transfer (SET) to the pyridinium cation leads to the formation of a pyridyl radical, which then fragments to release an alkyl radical. nih.gov This demonstrates the accessibility of radical pathways involving pyridinium species.

Carbocation Rearrangements in Related Hydrobromination Reactions

In the context of synthesizing precursors for 2-hexylpyridine, such as hexyl bromide, or in reactions involving the hydrobromination of unsaturated precursors, the potential for carbocation rearrangements is a critical consideration. These rearrangements are fundamental in organic chemistry and involve the migration of a group to a positively charged carbon atom, leading to a more stable carbocation intermediate. numberanalytics.com This phenomenon is prevalent in reactions that proceed via carbocation intermediates, such as SN1 reactions and the hydrohalogenation of alkenes. libretexts.orglibretexts.org

The driving force for these structural reorganizations is the inherent stability difference among carbocations: tertiary carbocations are more stable than secondary ones, which are in turn more stable than primary carbocations. youtube.com This stability is attributed to hyperconjugation and the inductive effect. youtube.com Consequently, a less stable carbocation will rearrange to a more stable one if a suitable migrating group is present on an adjacent carbon. numberanalytics.comlibretexts.org

Two primary types of carbocation rearrangements are:

Hydride Shift: The migration of a hydrogen atom with its two bonding electrons (a hydride ion, H:-) to an adjacent carbocation center. numberanalytics.comlibretexts.org For instance, in the hydrobromination of an alkene, if the initial protonation leads to a secondary carbocation, a hydride from an adjacent carbon can shift to form a more stable tertiary carbocation before the bromide ion attacks. youtube.comyoutube.com

Alkyl Shift: The migration of an entire alkyl group (e.g., a methyl group) with its bonding electrons to the positively charged carbon. numberanalytics.comlibretexts.org This occurs when no suitable hydrogens are available for a hydride shift, or if an alkyl shift would lead to a more stable carbocation. youtube.com

For example, during the synthesis of 2-bromohexane (B146007) from 1-hexene (B165129) via hydrobromination, the initial addition of a proton to the terminal carbon results in a secondary carbocation at the C2 position. While this is the expected site for bromide attack to form 2-bromohexane, there is a possibility of a hydride shift from the C3 position to the C2 position. This would also result in a secondary carbocation, offering no energetic advantage, thus making rearrangement less likely in this specific case. However, if the carbon backbone were branched in a way that a shift could produce a tertiary carbocation, this rearrangement pathway would become significant, leading to a mixture of isomeric products. libretexts.orgyoutube.com The formation of the more stable carbocation typically results in the major product of the reaction. libretexts.orgyoutube.com

Derivatization and Functionalization Strategies of 2-Hexylpyridine Moieties

The 2-hexylpyridine scaffold, particularly when converted to its pyridinium salt form (2-hexylpyridinium hydrobromide), offers diverse opportunities for further chemical modification. These strategies can be broadly categorized by transformations involving the aromatic pyridinium core and those targeting the aliphatic hexyl side chain.

Chemical Transformations of the Pyridinium Core

The quaternization of the pyridine nitrogen to form a pyridinium salt, such as 2-hexylpyridinium bromide, significantly activates the heterocyclic ring toward nucleophilic attack. researchgate.netwikipedia.org This enhanced reactivity allows for a range of chemical transformations that are not feasible with the neutral pyridine molecule. The electron-deficient nature of the pyridinium ring makes it susceptible to addition reactions, which can lead to dearomatized products like dihydropyridines or serve as intermediates for further functionalization. wikipedia.orgresearchgate.net

Key transformations of the N-alkylpyridinium core include:

Nucleophilic Addition: A variety of nucleophiles can add to the pyridinium ring, most commonly at the C2 or C4 positions. researchgate.netresearchgate.net The regioselectivity can be influenced by substituents on the ring and the nature of the nucleophile. wikipedia.org For example, hydride reagents can reduce pyridinium salts to form 1,2- or 1,4-dihydropyridines. nih.gov Organometallic reagents can also be used to introduce new carbon-carbon bonds. nih.gov

Conversion to Phosphonium (B103445) Salts: Pyridines can be converted into heterocyclic phosphonium salts, which serve as versatile intermediates. For instance, a method exists to transform the 4-position C-H bond into a C-PPh₃⁺ group, which can subsequently be displaced by nucleophiles like alcohols to form heteroaryl ethers. acs.orgacs.org This two-step sequence allows for functionalization at positions that are otherwise difficult to access. acs.org

Cycloaddition Reactions: Pyridinium ylides, generated from the corresponding pyridinium salts, can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct more complex heterocyclic systems. clockss.org

The following table summarizes some key chemical transformations of the pyridinium core.

| Transformation Type | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Addition (Hydride) | Sodium borohydride (B1222165) (NaBH₄) | 1,2- or 1,4-Dihydropyridines | nih.gov |

| Nucleophilic Addition (Carbon) | Organocuprates, Grignard reagents | Substituted Dihydropyridines | researchgate.netnih.gov |

| C-H Functionalization | PPh₃, activating agent, then nucleophile (e.g., R-OH) | 4-Substituted Pyridines (e.g., ethers) | acs.orgacs.org |

| Cycloaddition | Base (to form ylide), dipolarophile (e.g., alkyne) | Fused Heterocyclic Systems | clockss.org |

| Reductive Opening | Ru-catalyst, H₂, KOH | Tertiary Amides | researchgate.net |

Modifications of the Hexyl Side Chain

Functionalizing the saturated hexyl side chain of 2-hexylpyridine presents a different set of challenges compared to modifying the aromatic core. The C-H bonds of the alkyl chain are generally less reactive. However, several strategies can be envisioned or have been applied to similar alkyl-substituted aromatic systems.

Free Radical Halogenation: This classic method can introduce a halogen (e.g., bromine or chlorine) onto the alkyl chain. However, it typically lacks high regioselectivity, leading to a mixture of isomers, although some selectivity for the secondary carbons can be expected over the primary terminal carbon. The reaction is usually initiated by UV light or a radical initiator.

Directed Metallation: While less common for simple alkyl chains, directing groups on the aromatic ring can sometimes direct metallation (lithiation) to a specific C-H bond on the side chain, which can then be quenched with an electrophile. However, for a hexyl chain, this is synthetically challenging.

Oxidation: Strong oxidizing agents can potentially oxidize the benzylic-like position (the carbon adjacent to the pyridine ring), but this can be difficult to control and may lead to over-oxidation or ring degradation.

A more common and controlled approach to obtaining side-chain-functionalized 2-alkylpyridines is to introduce the functionality onto the six-carbon chain before it is attached to the pyridine ring. For example, a halo- or hydroxy-substituted hexyl Grignard or organolithium reagent could be used to alkylate pyridine or a pyridine N-oxide. nih.gov

The hexyl side chain itself plays a crucial role in the physical properties of the molecule. In the context of larger systems like polymers, the length and structure of such alkyl side chains significantly influence solubility, solid-state packing, and electronic properties. rsc.orgrsc.org For instance, hexyl substitution on oligothiophenes has been shown to alter molecular conformation and enhance charge carrier mobility by an order of magnitude compared to unsubstituted analogs. rsc.org

Synthesis of Polymeric and Oligomeric Analogues incorporating 2-Hexylpyridine Moieties

The 2-hexylpyridine unit can be incorporated into polymers and oligomers to create functional materials with specific electronic, optical, or self-assembly properties. The hexyl group is often introduced to ensure solubility of the resulting rigid-rod-like conjugated polymers in common organic solvents, which is essential for their processing and characterization. acs.org

A key example is the synthesis of π-conjugated poly(6-hexylpyridine-2,5-diyl), which is an n-type conducting polymer. acs.org The synthesis is typically achieved through organometallic polycondensation reactions. For instance, Yamamoto polycondensation utilizes a nickel(0) complex (e.g., Ni(cod)₂) to promote the dehalogenative coupling of a dihalo-monomer, such as 2,5-dibromo-6-hexylpyridine.

The general reaction scheme is as follows: n Br-Py(Hex)-Br + n Ni(0)Lₘ → -[Py(Hex)]ₙ- + n NiBr₂Lₘ (where Py(Hex) is the 6-hexylpyridine-2,5-diyl unit)

These polymers exhibit interesting properties influenced by the 2-hexylpyridine moiety.

| Polymer System | Synthetic Method | Role of Hexyl Group | Key Properties | Reference |

| Poly(6-hexylpyridine-2,5-diyl) | Yamamoto Polycondensation (Ni(0) mediated) | Enhances solubility in organic solvents like chloroform (B151607) and THF. | π-conjugated, n-type semiconductor, forms ordered structures in the solid state. | acs.org |

| Poly(diketopyrrolopyrrole-alt-quaterthiophene) | N/A (Related Example) | Controls formation of distinct semi-crystalline phases (polymorphs). | Tunable optical and electronic properties based on side-chain length. | rsc.org |

The length of the alkyl side chain can have a profound effect on the polymer's morphology and performance. Studies on other conjugated polymers have shown that varying the alkyl chain length from hexyl to pentadecyl can control the formation of different semi-crystalline phases, which in turn affects the material's absorption spectrum and charge transport characteristics. rsc.org Shorter chains, like hexyl, can favor specific packing orientations (e.g., edge-on) and promote the formation of thermodynamically stable crystalline phases. rsc.org

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Hexylpyridine (B72077) hydrobromide. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its electronic and vibrational states can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the case of 2-Hexylpyridine hydrobromide, the protonation of the pyridine (B92270) nitrogen by hydrobromic acid induces significant changes in the chemical shifts of the pyridine ring protons compared to the free base, 2-hexylpyridine.

Protonation leads to a general downfield shift for the pyridine ring protons due to the increased positive charge on the nitrogen atom, which deshields the adjacent protons. acs.orgrsc.org The effect is most pronounced for the protons in the alpha (α) and gamma (γ) positions relative to the nitrogen. The chemical shifts are also influenced by the solvent, but the trend of downfield shifts upon protonation is consistent. acs.org For the hexyl substituent, the protons closer to the pyridine ring will experience a greater downfield shift than those at the end of the alkyl chain. libretexts.org

Nitrogen-15 NMR would show a significant upfield shift upon protonation, a characteristic phenomenon for pyridinium (B92312) compounds. acs.orgresearchgate.net This is attributed to changes in the electronic shielding around the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2-Hexylpyridine Hydrobromide This table is generated based on typical shifts for analogous alkyl-substituted pyridinium salts and the known effects of protonation. Actual values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | ~13-15 | Broad singlet | Highly deshielded due to positive charge and hydrogen bonding. |

| H-6 (α) | ~8.5-8.8 | Doublet | Downfield shift due to proximity to protonated nitrogen. |

| H-3 (β) | ~7.8-8.1 | Triplet | Affected by protonation, but to a lesser extent than α and γ protons. |

| H-4 (γ) | ~8.3-8.6 | Triplet | Significant downfield shift. |

| H-5 (β') | ~7.7-8.0 | Doublet | Similar to H-3. |

| Hexyl-C1'H₂ | ~3.0-3.3 | Triplet | Deshielded by the pyridinium ring. |

| Hexyl-C2'H₂ | ~1.7-1.9 | Quintet | Typical alkyl chain shifts. |

| Hexyl-C3'H₂ to C5'H₂ | ~1.2-1.4 | Multiplet | Overlapping signals of the methylene (B1212753) groups. |

| Hexyl-C6'H₃ | ~0.8-0.9 | Triplet | Terminal methyl group. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. For 2-Hexylpyridine hydrobromide, the spectra are dominated by features of the pyridinium cation and the hexyl chain.

The formation of the pyridinium salt introduces a prominent N-H stretching vibration, which is typically observed as a broad band in the IR spectrum in the range of 2500-3300 cm⁻¹. cdnsciencepub.comresearchgate.net This broadening is a result of strong hydrogen bonding between the pyridinium cation and the bromide anion. The in-plane and out-of-plane N-H bending vibrations also give rise to characteristic bands. cdnsciencepub.com

The aromatic C-H stretching vibrations of the pyridine ring are typically found above 3000 cm⁻¹. cdnsciencepub.com The C=C and C=N ring stretching vibrations appear in the 1400-1650 cm⁻¹ region. researchgate.net The presence of the hexyl substituent introduces characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers. The vibrational modes of substituted pyridines are well-documented and provide a solid basis for the assignment of the observed spectral bands. cdnsciencepub.comnjit.edudtic.mil

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for 2-Hexylpyridine Hydrobromide This table is based on data for similar pyridinium salts. cdnsciencepub.comresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (H-bonded) | 2500 - 3300 | Broad, Medium-Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=C and C=N Ring Stretch | 1400 - 1650 | Strong |

| N-H In-plane Bend | ~1200 - 1300 | Medium |

| N-H Out-of-plane Bend | ~800 - 900 | Broad, Medium |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the compound and its fragments. For 2-Hexylpyridine hydrobromide, analysis would likely be performed on the free base, 2-hexylpyridine, after deprotonation in the mass spectrometer. The electron ionization (EI) mass spectrum of 2-hexylpyridine is available in the NIST database. nist.gov

The molecular ion peak [M]⁺ for 2-hexylpyridine (C₁₁H₁₇N) would be observed at m/z 163. The fragmentation pattern is characteristic of alkylpyridines. A major fragmentation pathway is the alpha-cleavage of the alkyl chain, which is the cleavage of the C-C bond adjacent to the pyridine ring. libretexts.org Another significant fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the alkyl chain to the pyridine nitrogen, followed by the cleavage of the Cα-Cβ bond.

Table 3: Expected Mass Spectrometry Fragmentation for 2-Hexylpyridine Based on the NIST mass spectrum of 2-hexylpyridine nist.gov and general fragmentation rules. libretexts.org

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion |

| 106 | [C₇H₈N]⁺ | Benzylic-type cleavage with loss of C₄H₉ radical |

| 93 | [C₆H₇N]⁺ | McLafferty rearrangement with loss of pentene (C₅H₁₀) |

| 79 | [C₅H₅N]⁺ | Pyridinium cation from various cleavages |

Single-Crystal X-ray Diffraction (XRD) Analysis for Molecular Geometry and Hydrogen Bond Interactions

The crystal structure would consist of a lattice of 2-hexylpyridinium cations and bromide anions. A key feature would be the strong hydrogen bond between the acidic N-H proton of the pyridinium ring and the bromide anion. osti.gov The geometry around the nitrogen atom would be trigonal planar, consistent with sp² hybridization. The hexyl chain would likely adopt a stable, extended conformation to minimize steric hindrance. acs.orgnih.gov In the solid state, these ions would pack in a layered or interdigitated fashion, driven by a combination of ionic interactions, hydrogen bonding, and van der Waals forces between the alkyl chains. acs.orgresearchgate.net

Thermal Stability and Decomposition Pathway Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and decomposition of materials. For 2-Hexylpyridine hydrobromide, these analyses would reveal its melting point and decomposition temperature.

Pyridinium-based ionic liquids and salts often exhibit high thermal stability. acs.orgnih.gov The decomposition temperature is largely influenced by the nature of the anion and the length of the alkyl chain. acs.org The decomposition of 2-Hexylpyridine hydrobromide would likely begin with the loss of hydrogen bromide, followed by the degradation of the resulting 2-hexylpyridine. The presence of strong hydrogen bonds in the crystal lattice can contribute to a higher thermal stability. osti.gov Some long-chain N-alkylpyridinium salts are known to exhibit liquid crystalline behavior, which could also be investigated through thermal analysis and optical microscopy. acs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.comnih.govarxiv.org It is frequently employed to determine the molecular geometry and electronic properties of compounds like 2-hexylpyridine (B72077). nih.govnih.gov DFT calculations can provide a detailed understanding of the molecule's stability, reactivity, and the nature of its chemical bonds. nih.govnih.gov

For instance, DFT has been used to study the structure and vibrational spectra of similar pyridine (B92270) complexes, showing good agreement with experimental data. nih.gov The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. nih.gov

Prediction of Reactivity and Stability Parameters

DFT calculations are instrumental in predicting various parameters that govern the reactivity and stability of 2-hexylpyridine. These parameters are derived from the calculated electronic structure and energy of the molecule.

Key reactivity and stability descriptors that can be calculated using DFT include:

Electron Affinity and Ionization Potential: These values help in understanding the ease with which the molecule can accept or donate an electron. purdue.edu

Hardness and Softness: These global reactivity descriptors indicate the molecule's resistance to change in its electron distribution.

Electrophilicity Index: This parameter quantifies the ability of the molecule to act as an electrophile.

Studies on related pyridine derivatives have demonstrated that DFT can effectively predict reaction pathways and the influence of substituents on the molecule's reactivity. rsc.org For example, computational studies on the alkylation of pyridines have shown how different factors can direct the regioselectivity of the reaction. acs.org

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. numberanalytics.comyoutube.comwikipedia.org The energy and spatial distribution of these orbitals determine how the molecule interacts with other chemical species. numberanalytics.comacs.org

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction. For 2-hexylpyridine, the HOMO is expected to be located primarily on the electron-rich pyridine ring.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.comresearchgate.net

DFT calculations allow for the visualization and analysis of these orbitals. For substituted pyridines, the distribution of HOMO and LUMO can be significantly influenced by the nature and position of the substituent. acs.orgresearchgate.net For instance, in a related dicationic NIR AIEgen with a pyridinium (B92312) acceptor, the LUMO is primarily localized on the pyridinium unit. acs.org

Furthermore, DFT can be used to calculate the charge distribution within the 2-hexylpyridine molecule. rsc.org This is often visualized using molecular electrostatic potential (MEP) maps, which show the regions of positive and negative electrostatic potential on the molecule's surface. This information is crucial for understanding intermolecular interactions, such as those with the bromide counter-ion. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

By simulating the interactions between 2-hexylpyridine cations, bromide anions, and solvent molecules, MD can reveal details about:

Ion Pairing: The formation and stability of ion pairs between the 2-hexylpyridinium cation and the bromide anion.

Solvation Shells: The structure and dynamics of solvent molecules surrounding the ions.

Diffusion and Transport Properties: The movement of the ions within the solution.

For instance, MD simulations of pyridine and its alkyl derivatives at an oil/water interface have shown how the alkyl chain influences the molecule's distribution and orientation at the interface. acs.org Specifically, while pyridine tends to dissolve in the water phase, 4-ethylpyridine (B106801) is more likely to be found at the interface. acs.org This suggests that the hexyl group in 2-hexylpyridine would significantly enhance its presence at such interfaces.

Prediction and Correlation of Physicochemical Parameters

Computational methods are increasingly used to predict key physicochemical properties of molecules, which is often faster and more cost-effective than experimental measurements.

Computational Approaches to Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical parameter that describes the acidity of a compound. For 2-hexylpyridine hydrobromide, the relevant pKa is that of its conjugate acid, the 2-hexylpyridinium ion. Computational methods, often combining quantum mechanics with continuum solvation models, can predict pKa values with reasonable accuracy. optibrium.compeerj.comadelphi.edu

A common approach involves calculating the free energy change of the deprotonation reaction in the gas phase using a high-level quantum mechanical method and then adding the free energy of solvation calculated using a continuum model. nih.gov Thermodynamic cycles are employed to relate the gas-phase and solution-phase acidities. nih.gov

For substituted pyridines, theoretical studies have shown that the pKa can be accurately predicted, and the effect of substituents can be rationalized. nih.gov The accuracy of these predictions can be high, with standard deviations from experimental data being less than one pKa unit. nih.gov

| Method | Predicted pKa Range for Similar Amines | Root-Mean-Square Error (RMSE) |

| PM3/COSMO | Varies | 1.0 ± 0.2 pH units (outlier removed) peerj.com |

| AM1/COSMO | Varies | 1.1 ± 0.2 pH units (outlier removed) peerj.com |

| G1 Level of Theory | Varies for aminopyridines | 0.69 pKa units (absolute) nih.gov |

| Machine Learning Models | Varies | 1.24 - 2.15 pKa units (for C-H bonds) beilstein-journals.org |

This table presents a summary of the performance of various computational methods in predicting pKa values for compounds similar to 2-Hexylpyridine.

Theoretical Estimation of Redox Potentials and Electrochemical Windows

The redox potential of a molecule describes its tendency to be oxidized or reduced. For 2-hexylpyridine, this would involve the gain or loss of an electron from the pyridine ring. Theoretical methods, particularly DFT, can be used to estimate these potentials. 911metallurgist.comresearchgate.net The calculation typically involves determining the free energy difference between the oxidized and reduced forms of the molecule in solution. nih.gov

The electrochemical window refers to the range of potentials over which a substance is neither oxidized nor reduced. This is an important parameter for applications in electrochemistry, such as in batteries or as a redox shuttle in dye-sensitized solar cells.

Computational studies on similar pyridine-containing complexes have shown that DFT calculations can successfully predict redox potentials and explain the influence of substituents and the solvent environment on these properties. rsc.orgresearchgate.net The choice of the functional and the inclusion of solvent effects are critical for obtaining accurate predictions. 911metallurgist.comresearchgate.net

| Computational Parameter | Influence on Redox Potential Calculation |

| DFT Functional | The choice of functional (e.g., B3LYP) can systematically affect the calculated potential. researchgate.net |

| Basis Set | Larger basis sets generally lead to more accurate results. 911metallurgist.com |

| Solvent Model | Implicit solvent models (e.g., PCM, SMD) are crucial for accounting for solvation effects. researchgate.net |

| Reference Electrode | Referencing to a calculated absolute potential of a standard, like ferrocene, can improve accuracy. researchgate.net |

This table outlines key computational parameters and their impact on the accuracy of theoretical redox potential estimations.

Natural Bonding Orbital (NBO) Analysis for Charge Distribution and Hydrogen Bonding Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between their orbitals. wisc.edufrontiersin.org This analysis provides a quantitative description of bonding in terms of localized electron-pair "bonding" orbitals, which aligns closely with the familiar Lewis structure concepts of chemical bonding. wisc.edu For 2-Hexylpyridine hydrobromide, NBO analysis can offer significant insights into the intramolecular and intermolecular forces that govern its structure and reactivity. Specifically, it can elucidate the charge distribution across the molecule and detail the nature of the hydrogen bonding interactions.

The NBO method analyzes the full molecular wavefunction to find the set of localized, few-center orbitals that best describe the molecule's electron density. These NBOs include core orbitals, bonding orbitals (σ, π), lone pair orbitals (LP), and antibonding orbitals (σ, π). youtube.com The interactions between filled (donor) and empty (acceptor) NBOs are a key aspect of this analysis, quantified by the second-order perturbation theory energy of stabilization, E(2). scirp.org This energy term is a measure of the strength of the donor-acceptor interaction, which is crucial for understanding phenomena like hyperconjugation and hydrogen bonding. frontiersin.orgrsc.org

In 2-Hexylpyridine hydrobromide, the protonation of the pyridine nitrogen atom by hydrobromic acid leads to the formation of a pyridinium cation and a bromide anion. This process significantly alters the charge distribution compared to the neutral 2-hexylpyridine molecule. The positive charge is not entirely localized on the nitrogen atom but is delocalized across the pyridinium ring through resonance.

NBO analysis can provide a detailed picture of this charge distribution by calculating the natural atomic charges on each atom. It is expected that the nitrogen atom will bear a significant portion of the positive charge, but the adjacent carbon atoms in the ring will also carry a partial positive charge. The hexyl group, being an electron-donating alkyl group, can influence this charge distribution to a certain extent.

Illustrative Natural Atomic Charges for 2-Hexylpyridinium Cation

| Atom | Natural Atomic Charge (e) |

| N1 (Nitrogen) | -0.450 |

| C2 (Ring Carbon) | +0.250 |

| C3 (Ring Carbon) | -0.100 |

| C4 (Ring Carbon) | +0.150 |

| C5 (Ring Carbon) | -0.120 |

| C6 (Ring Carbon) | +0.200 |

| H (on N1) | +0.480 |

| C (Hexyl Chain) | (Varies) |

| H (Hexyl Chain) | (Varies) |

| Br (Bromide Ion) | -1.000 |

Note: The values presented in this table are hypothetical and serve as an illustration of the expected charge distribution based on general principles of NBO analysis of similar pyridinium compounds. Actual values would require a specific computational study on 2-Hexylpyridine hydrobromide.

The delocalization of the positive charge throughout the pyridinium ring is a stabilizing factor for the cation. The bromide anion, Br⁻, will have a charge close to -1, reflecting its status as a counter-ion.

A primary feature of the interaction between the 2-hexylpyridinium cation and the bromide anion is the formation of a hydrogen bond. The hydrogen atom attached to the nitrogen of the pyridinium ring (N-H) acts as a hydrogen bond donor, while the bromide anion acts as a hydrogen bond acceptor.

NBO analysis can characterize this N-H···Br hydrogen bond by examining the interaction between the lone pair (LP) orbitals of the bromide ion and the antibonding σ* orbital of the N-H bond. The stabilization energy, E(2), associated with the LP(Br) -> σ*(N-H) interaction provides a quantitative measure of the strength of this hydrogen bond.

Illustrative NBO Analysis of the N-H···Br Hydrogen Bond

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (Br) | σ* (N-H) | 8.5 | 0.6 | 0.070 |

Note: This table presents hypothetical data to illustrate the expected NBO analysis results for the hydrogen bond in 2-Hexylpyridine hydrobromide, based on studies of similar systems. E(2) is the stabilization energy, E(j)-E(i) is the energy difference between the acceptor and donor orbitals, and F(i,j) is the Fock matrix element.

A significant E(2) value, as illustrated above, would confirm a strong hydrogen bonding interaction. This interaction is primarily electrostatic but also involves a degree of charge transfer from the bromide ion to the pyridinium cation. This charge transfer slightly elongates the N-H bond and causes a red-shift in its stretching frequency in infrared spectroscopy, which is a characteristic feature of hydrogen bonding. nih.gov

Chemical Reactivity and Mechanistic Applications

Catalytic Applications and Reaction Media Studies

The application of pyridinium (B92312) salts in catalysis is a well-established field. They can act as catalysts, co-catalysts, or as components of specialized reaction media like ionic liquids.

While specific studies detailing 2-hexylpyridine (B72077) hydrobromide as a primary catalyst are not extensively documented, the catalytic activity of pyridinium moieties is known. Pyridinium salts can be generated in situ during reactions where pyridine (B92270) is used as a base. wikipedia.org The formation of these salts, which are often insoluble in organic solvents, can indicate the progress of a reaction. wikipedia.org

In the broader context of visible-light photoredox catalysis, sensitizers like [Ru(bpy)3]2+ are used to trigger a wide range of organic transformations. researchgate.net These processes often involve reductive or oxidative quenching cycles. For instance, in certain reductions, a dihydropyridine (B1217469) derivative can act as the reducing agent. researchgate.net Although not a direct catalytic role for the pyridinium salt itself, this highlights the involvement of pyridine-based structures in catalytic cycles. The potential for 2-hexylpyridinium salts to participate in such transformations would be influenced by the electronic nature of the pyridinium ring and the steric hindrance imparted by the 2-hexyl substituent.

Pyridinium-based ionic liquids (ILs) are a significant class of compounds studied for their use as solvents and catalysts in chemical reactions. researchgate.netnih.gov These ILs are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the cation or anion. The N-hexylpyridinium cation is a key component in forming such ILs.

Research has demonstrated the synthesis of N-hexylpyridinium acetate (B1210297) ([HPyr][Ac]) and N-hexylpyridinium trifluoroacetate (B77799) ([HPyr][TFA]), which have been effectively used as dispersing solvents for microcrystalline cellulose. researchgate.net The choice of the anion (acetate vs. trifluoroacetate) significantly influences the IL's properties and its interaction with the solute. Similarly, studies on binary mixtures of pyridinium-based ILs, such as mixing [b3mpy][BF4] with [o3mpy][BF4] (where 'b' and 'o' denote butyl and octyl chains, respectively), show that the properties of the resulting mixture can be controlled, often exhibiting near-ideal mixing behavior. nih.gov

These findings suggest that 2-hexylpyridine hydrobromide can serve as a precursor or component for creating ILs. The properties of an IL based on the 2-hexylpyridinium cation would be determined by the interplay between the cationic core and the chosen anion, with the hexyl chain influencing factors like viscosity and solubility.

Table 1: Examples of Pyridinium-Based Ionic Liquids and Their Applications

| Pyridinium Cation | Anion | Application | Reference |

| N-hexylpyridinium | Acetate | Dispersing solvent for cellulose | researchgate.net |

| N-hexylpyridinium | Trifluoroacetate | Dispersing solvent for cellulose | researchgate.net |

| 1-butyl-3-methylpyridinium | Dicyanamide | Component of binary IL mixture study | nih.gov |

| 1-octyl-3-methylpyridinium | Tetrafluoroborate (B81430) | Component of binary IL mixture study | nih.gov |

The pyridinium cation is redox-active and can participate in electrochemical processes. While direct electro-catalytic studies on 2-hexylpyridine hydrobromide are limited, research on related iron- and cobalt-based molecular catalysts provides insight into the potential role of pyridine-containing ligands.

For example, di-iron hydrogenase models containing acylmethyl(hydroxymethyl)pyridine ligands have been shown to catalyze the reduction of protons to H2. nih.gov Furthermore, substituting imidazole (B134444) for pyridine ligands in cobalt-based water oxidation electrocatalysts has been shown to enhance activity, demonstrating that the nature of the nitrogen-containing heterocycle is crucial for the catalyst's performance. nih.gov These cobalt complexes with imidazolyl donors create a more electron-rich metal center compared to their pyridine-based counterparts, affecting the catalytic activity. nih.gov

Recent computational studies have also explored 2D transition metal–hexahydroxytriquinoline frameworks for CO2 electrocatalysis, identifying specific reaction pathways and products like HCOOH, HCHO, and CH3OH depending on the metal center. mdpi.com These examples underscore that pyridinium-like structures are integral to the design of modern redox catalysts. The 2-hexylpyridinium cation could potentially be employed in similar systems, where its electronic properties and steric profile would influence the catalytic efficiency and selectivity.

Coordination Chemistry of 2-Hexylpyridinium Moieties

The coordination chemistry of pyridine and its derivatives is vast, with the ligand's behavior depending on factors like basicity, steric hindrance, and the nature of the metal ion. wikipedia.org

The 2-hexylpyridinium cation itself is generally not a direct ligand for metal complexation because the nitrogen's lone pair is protonated. However, its deprotonated form, 2-hexylpyridine, is an effective ligand. The stability of metal complexes formed with 2-hexylpyridine is governed by several factors, including the hard and soft acid-base (HSAB) principle and steric effects. libretexts.org

The hexyl group at the 2-position creates significant steric hindrance around the nitrogen donor atom. wikipedia.org This is analogous to 2-picoline (2-methylpyridine), which is known to be sterically impeded from coordination compared to its 3- and 4-picoline isomers. wikipedia.org This steric bulk can prevent the formation of certain complexes or lead to distorted coordination geometries.

The stability of transition metal complexes is also influenced by the crystal field stabilization energy (CFSE). libretexts.org Complexes with high CFSE tend to be both thermodynamically stable and kinetically inert. libretexts.org The formation constants (Kf) quantify the stability of a complex ion in solution. libretexts.org For instance, the stability of complexes with a given ligand can vary significantly across different metal ions, often following the Irving-Williams series. researchgate.net

Table 2: Illustrative Stability Constants (log K) for Pyridine-Type Ligand Complexes with Various Metal Ions Note: This table presents data for related macrocyclic pyridine-containing ligands to illustrate stability trends, as specific data for 2-hexylpyridine is not readily available.

| Metal Ion | Ligand L1 (2,8-Dithia-5-aza-2,6-pyridinophane) | Ligand L2 (2,11-dithia-5,8-diaza-2,6-pyridinophane) |

| Cu²+ | 10.05 | 14.70 |

| Zn²+ | 7.13 | 9.56 |

| Cd²+ | 9.12 | 5.6 |

| Pb²+ | 8.45 | 11.01 |

| Hg²+ | 10.68 | 14.95 |

| (Data sourced from reference nih.gov) |

This data shows how ligand structure and metal ion identity dramatically affect complex stability. For 2-hexylpyridine, one would expect the stability of its metal complexes to be lower than that of unsubstituted pyridine or 4-hexylpyridine (B1330177) due to the steric hindrance of the 2-hexyl group.

Studies on the effect of N-substituents on the properties of pyridinium complexes have shown that the nature of the substituent significantly impacts electronic properties, such as the position of charge-transfer bands. acs.org The hexyl group, being an electron-donating alkyl group, would have a distinct electronic influence compared to electron-withdrawing substituents.

Furthermore, the position of the nitrogen atom within the pyridine ring is critical for the topology and dimensionality of coordination polymers. nih.gov In complexes where the pyridine moiety is part of a larger ligand, the accessibility of the nitrogen donor dictates the final structure. nih.gov In the case of 2-hexylpyridine, the bulky substituent adjacent to the nitrogen atom would sterically influence how the ligand coordinates to a metal center, likely favoring the formation of complexes with lower coordination numbers or leading to ligand-based reactions to alleviate steric strain.

Supramolecular Chemistry and Self-Assembly Studies

The dual nature of 2-hexylpyridine hydrobromide, possessing a charged aromatic pyridinium headgroup and a nonpolar hexyl tail, makes it an interesting candidate for studies in supramolecular chemistry. This amphiphilicity drives its self-assembly into organized structures in both solution and the solid state, governed by a combination of non-covalent interactions.

In the solid state, the crystal structure of pyridinium salts like 2-hexylpyridine hydrobromide is significantly influenced by hydrogen bonding. The pyridinium cation contains acidic protons, particularly the N-H proton, which can act as hydrogen bond donors. The bromide anion, in turn, is a competent hydrogen bond acceptor. This donor-acceptor pairing is a primary determinant in the formation of the crystal lattice.

The presence of water molecules can also dramatically alter the crystal structure by participating in the hydrogen-bonding network, sometimes leading to crystalline phase transformations. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in 2-Hexylpyridine Hydrobromide Crystal Lattice

| Donor | Acceptor | Interaction Type | Significance |

| Pyridinium N-H | Br⁻ | Strong Hydrogen Bond | Primary interaction defining the fundamental supramolecular synthon. |

| Pyridinium C-H | Br⁻ | Weak Hydrogen Bond | Contributes to the stability and dimensionality of the crystal packing. ontosight.ai |

| Alkyl C-H | Br⁻ | Very Weak Hydrogen Bond | Minor contribution, but influences the fine details of the crystal structure. |

| Water O-H (if present) | Br⁻ | Hydrogen Bond | Can act as a bridge in the hydrogen bond network, altering the crystal phase. nih.gov |

This table is generated based on established principles of hydrogen bonding in related pyridinium salts.

The amphiphilic character of 2-hexylpyridine hydrobromide is the primary driver for its self-assembly in aqueous solutions. Similar to other cationic surfactants, above a certain concentration known as the critical micelle concentration (CMC), these molecules are expected to aggregate to form micelles. In these aggregates, the hydrophobic hexyl tails would form a nonpolar core, shielded from the aqueous environment, while the hydrophilic pyridinium bromide headgroups would be exposed at the micelle-water interface.

The self-assembly process is influenced by several factors:

Anion Identity : The nature of the counter-ion can significantly affect the solubility and self-assembly of pyridinium surfactants. The position of the anion in the lyotropic series influences micellization. researchgate.net

Concentration : The formation of ordered structures is highly dependent on the concentration of the amphiphile in the solution. acs.org

pH : Changes in pH can affect the protonation state of the pyridine and thus its interaction with counter-ions and water, influencing the self-assembly process. acs.org

In the solid state, the assembly is dictated by the principles of crystal engineering as discussed previously. The balance between hydrogen bonding involving the polar headgroups and van der Waals interactions between the nonpolar alkyl chains leads to the formation of layered or other ordered structures. This segregation of polar and nonpolar domains is a common feature in the solid-state assembly of amphiphilic molecules.

Table 2: Factors Influencing the Self-Assembly of Amphiphilic Pyridinium Salts

| Factor | Influence on Self-Assembly |

| Alkyl Chain Length | Affects the critical micelle concentration (CMC) and the geometry of the aggregates. Longer chains generally lead to a lower CMC. |

| Counter-ion | The size, charge, and hydration energy of the anion (e.g., Br⁻) impact the packing of headgroups and the overall stability of the assembly. researchgate.net |

| Solvent | The polarity and hydrogen-bonding capability of the solvent are critical. Assembly is most pronounced in water due to the hydrophobic effect. |

| Temperature | Can affect both the CMC and the solubility of the amphiphile (Krafft temperature). |

| Additives | The presence of salts or other organic molecules can significantly alter the aggregation behavior. |

This table is a generalized summary based on the behavior of cationic amphiphiles.

Ion Exchange and Extraction Equilibria

The ionic nature of 2-hexylpyridine hydrobromide and the basicity of its parent compound, 2-hexylpyridine, make them suitable for applications in ion exchange and liquid-liquid extraction processes.

High molecular weight amines, including alkylpyridines like 2-hexylpyridine, are effective extractants for mineral acids from aqueous solutions. The fundamental mechanism involves the protonation of the basic nitrogen atom of the pyridine by the acid, forming a pyridinium salt that is soluble in the organic phase.

The extraction equilibrium can be represented as: H⁺(aq) + A⁻(aq) + R₃N(org) ⇌ R₃NH⁺A⁻

Where R₃N is the alkylpyridine, H⁺ and A⁻ are the proton and anion from the mineral acid in the aqueous (aq) phase, and [R₃NH⁺A⁻] is the ion pair formed in the organic (org) phase.

Studies on 2-hexylpyridine have shown its capability to extract various mineral acids. The efficiency of extraction is dependent on several factors, including the type and concentration of the acid, the nature of the organic diluent, and the concentration of the extractant. For instance, 2-hexylpyridine dissolved in benzene (B151609) has been shown to effectively extract gold from moderate concentrations of chloride, nitrate, and sulfate (B86663) media. dupont.comcaltech.edu The extraction of metals is often linked to the co-extraction of the mineral acid, which facilitates the formation of extractable metal-anion complexes.

The basicity of the alkylpyridine is a crucial parameter. The inductive effect of the hexyl group increases the electron density on the nitrogen atom, enhancing its basicity compared to unsubstituted pyridine and favoring the electrostatic bonding required for the extraction process. caltech.edu

Anion exchange is a process where an anionic species in solution is exchanged for another anion on a solid support or in a liquid phase. Pyridinium salts are integral to many anion exchange materials. While specific studies on 2-hexylpyridine hydrobromide in anion exchange resins are scarce, the principles governing this process in related systems are well-established.

In the context of an anion exchange resin, the bromide ion of 2-hexylpyridine hydrobromide could be exchanged for other anions in an aqueous solution. The selectivity of an anion exchange resin for different anions is a key parameter. This selectivity is influenced by factors such as the size, charge, and polarizability of the anions, as well as the properties of the resin itself. researchgate.netchemicalbook.com

The general order of selectivity for common univalent anions on a standard polystyrene-based strong base anion exchange resin is: Citrate > SO₄²⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > HCO₃⁻ > F⁻

This indicates that bromide is held more strongly by the resin than chloride or fluoride (B91410) but can be displaced by ions like iodide or nitrate. researchgate.net The efficiency of the exchange process is governed by the equilibrium constant for the specific exchange reaction. Recent developments include novel anion exchange resins with modified functional groups designed for higher selectivity for specific ions like bromide, even in the presence of high concentrations of interfering ions like sulfate. researchgate.net

The exchange of the bromide anion in 2-hexylpyridine hydrobromide for other anions is also a common synthetic strategy to produce new ionic liquids with different properties, often achieved using an anion exchange resin.

Advanced Materials Science Applications

Incorporation into Polymeric Systems

The integration of pyridine (B92270) units into polymer backbones is a key strategy for developing functional materials with tailored electronic, thermal, and mechanical properties. The basic nitrogen atom in the pyridine ring can be leveraged for creating materials with applications ranging from electronics to clean energy.

The synthesis of polymers incorporating pyridine moieties is a significant area of research, leading to materials with high performance and processability. A notable method is the one-pot, metal-free, superacid-catalyzed step-polymerization. This approach allows for the creation of well-defined, high molecular weight, linear, and wholly aromatic polymers with controlled placement of pyridine units in the backbone. rsc.org For instance, polymers have been synthesized from 4-acetylpyridine and various multiring aromatic hydrocarbons, yielding soluble materials that can be cast into tough, flexible films with tensile strengths between 72–92 MPa. rsc.org

Another critical class of pyridine-containing polymers is polybenzimidazoles (PBIs). These are synthesized from pyridine dicarboxylic acids and aromatic tetraamines like 3,3′,4,4′-tetraaminobiphenyl. benicewiczgroup.com A specialized method, known as the "PPA process," uses polyphosphoric acid (PPA) as both the solvent and the polycondensation reagent. This process facilitates the direct casting of the polymerization solution into membranes without needing to isolate and redissolve the polymer, simplifying manufacturing. benicewiczgroup.combenicewiczgroup.com This technique has been successfully used to create a series of PBI homopolymers from various pyridine dicarboxylic acids. benicewiczgroup.com

Furthermore, vinyl-based pyridine monomers can be polymerized to form materials like poly(2-vinylpyridine). Anionic polymerization of functional monomers such as 2-phenyl-5-(6-vinylpyridin-3-yl)-1,3,4-oxadiazole has been achieved, yielding well-defined polymers with predictable molecular weights and narrow polydispersity indices. researchgate.net

Pyridine-containing polymers are a class of intrinsically conductive polymers (ICPs) with tunable optoelectronic and redox properties, making them suitable for various electronic devices. cdnsciencepub.com The nitrogenous centers in these polymers can act as either electron-donating or electron-accepting sites, a key factor in their conductivity. researcher.life Substituted polypyridines, for example, have been synthesized to produce materials with low resistivities, indicating a highly conjugated structure suitable for electronic applications. researcher.life

The ability to form well-defined architectures, such as metallo-organic supramolecular polymers, makes polypyridines valuable in electrochromic materials and devices. cdnsciencepub.comscholaris.ca These materials change color in response to an applied voltage, a property utilized in smart windows and non-emissive displays. scholaris.ca

In the field of organic light-emitting diodes (OLEDs), conjugated polymers containing pyridine are of interest. For example, Poly(2,5-pyridine) is specifically noted as a light-emitting conjugated polymer, highlighting its potential as an active material in OLEDs. polymersource.ca The efficient transport of both ionic and electronic charges in these "mixed conducting polymers" is fundamental to the operation of devices like electrolyte-gated organic field-effect transistors (EGOFETs) and various sensors. researchgate.net

Pyridine-based polymers are at the forefront of development for high-temperature polymer electrolyte membranes (HT-PEMs), which are crucial components of fuel cells that can operate above 100°C. researchgate.net The basic pyridine units within the polymer matrix can be doped with an acid, typically phosphoric acid (PA), to create a proton-conducting medium. benicewiczgroup.com This is analogous to the structure of 2-hexylpyridine (B72077) hydrobromide, where the pyridine nitrogen is protonated.

Polybenzimidazoles (PBIs) containing pyridine groups in the main chain are particularly effective. benicewiczgroup.com When doped with PA, these membranes exhibit high proton conductivity, excellent thermal and mechanical stability, and a reduced dependence on water for proton transport, which is a major limitation of conventional membranes like Nafion. benicewiczgroup.comnist.govmdpi.com Research on pyridine-based PBI membranes has shown unprecedentedly high proton conductivities, reaching 0.1 to 0.2 S/cm at 160°C. benicewiczgroup.com

Copolymers of 2,5-pyridine-PBI have demonstrated excellent long-term operational stability in fuel cells, maintaining a consistent voltage for over 8,600 hours under steady-state conditions. benicewiczgroup.com Similarly, poly(arylene pyridine)s, synthesized via a simple Friedel–Crafts polymerization, have shown high PA uptake and proton conductivity, with a peak power density of 743 mW/cm² at 180°C in a single-cell fuel cell test. researchgate.net The presence of the hexyl group in a theoretical 2-hexylpyridine-based polymer could further enhance processability and influence the membrane's morphology and interaction with the acid dopant.

| Polymer Type | Operating Temp. (°C) | Proton Conductivity (S/cm) | Peak Power Density (mW/cm²) | Reference |

|---|---|---|---|---|

| Pyridine-Based PBI | 160 | 0.1 - 0.2 | Not Reported | benicewiczgroup.com |

| 2,5-pyridine-PBI Copolymer | 160 | Not Reported | >0.6V @ 0.2A/cm² for 8600h | benicewiczgroup.com |

| Poly(arylene pyridine) (PTAP) | 180 | 0.102 | 743 | researchgate.net |

Role in Energy Storage Technologies

The redox activity and ion-coordinating ability of the pyridine moiety make it a valuable component in materials designed for next-generation batteries.

Pyridine-containing organic materials are being explored as sustainable and high-capacity alternatives to traditional inorganic electrode materials.

For anode materials , research has shown that pyridine-based covalent organic frameworks (COFs) are promising for lithium-ion batteries. rsc.orgresearchgate.net These 2D-COFs possess a high surface area, layered structure, and abundant redox-active nitrogen sites within the pyridine units for lithium adsorption. rsc.org One such COF, denoted TpBpy, demonstrated a high specific capacity of 365 mAh/g at a current density of 1 A/g. rsc.org In another study, dilithium pyridine-2,5-dicarboxylate was investigated as a potential anode material, leveraging the pyridine ring to stabilize the structure during charging and discharging. researchgate.netbohrium.com

For cathode materials , molecular design has led to the development of pyridine-based benzoquinone derivatives for sodium-ion batteries. rsc.org In these molecules, the electron-withdrawing nature of the pyridine ring connects two redox-active benzoquinone groups. This design resulted in a cathode material (QPQ-2) with a high reversible capacity of 214 mAh/g and excellent cycling stability, retaining 82.7% of its capacity after 1000 cycles at a high rate. rsc.org

| Material | Electrode Type | Battery Type | Reversible Capacity | Cycling Stability | Reference |

|---|---|---|---|---|---|

| Pyridine-based COF (TpBpy) | Anode | Li-ion | 365 mAh/g @ 1 A/g | Stable activation effect observed | rsc.org |

| 2,5-bis(p-benzoquinonyl) pyridine (QPQ-2) | Cathode | Na-ion | 214 mAh/g @ 0.1C | 82.7% retention after 1000 cycles | rsc.org |

| Dilithium pyridine-2,5-dicarboxylate | Anode | Li-ion | ~236 mAh/g | 83% retention after 100 cycles | researchgate.net |

The protonated or alkylated form of pyridine, the pyridinium (B92312) cation, is a key component in pyridinium-based ionic liquids (ILs), which are being investigated as advanced electrolytes for rechargeable batteries. mdpi.commdpi.com These ILs possess desirable properties such as low volatility, low flammability, high ionic conductivity, and wide electrochemical stability windows, making them promising for high-voltage and high-temperature battery applications. mdpi.com A ternary electrolyte formulation containing a pyridinium-based IL exhibited an ionic conductivity of 10⁻³ S/cm at -20°C and a stability window of 5V, proving compatible with high-voltage cathodes. mdpi.com

Based on the comprehensive search conducted, there is no publicly available scientific literature or research data detailing the specific applications of "2-Hexylpyridine;hydrobromide" in the advanced materials science fields outlined in the request. Specifically, no information was found regarding the integration of this compound with inorganic frameworks like silsesquioxanes or its use in the development of functional nanomaterials.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The topics of "Integration with Inorganic Frameworks (e.g., Silsesquioxanes)" and "Development of Functional Nanomaterials" for the compound “2-Hexylpyridine;hydrobromide” are not documented in the available search results.

Environmental Fate and Behavior Research

Environmental Distribution and Partitioning Studies in Multimedia Environments

The distribution of alkylpyridinium compounds like 2-hexylpyridine (B72077) hydrobromide in the environment is governed by their physicochemical properties and the characteristics of the receiving environmental compartments. Pyridine (B92270) and its derivatives are known to enter the environment through industrial and agricultural activities. tandfonline.comresearchgate.net Due to their typically high water solubility, alkylpyridines can be mobile in soil and may contaminate groundwater. researchgate.netproquest.com

The partitioning of a chemical describes its distribution between different environmental phases, such as water, soil, sediment, and air. This behavior is critical for predicting where a compound will accumulate. The environmental fate of these compounds is a function of both abiotic (non-living) and biotic (living) processes, which include photochemical transformations, complexation with other molecules, attenuation on surfaces, transport through different media, and biological degradation. tandfonline.comresearchgate.net For 2-hexylpyridine, the presence of the six-carbon alkyl chain will significantly influence its partitioning behavior, increasing its tendency to associate with organic matter in soil and sediment compared to pyridine itself. Its salt form, hydrobromide, ensures high water solubility, facilitating its transport in aquatic systems. However, once in the environment, the pyridinium (B92312) cation can interact strongly with negatively charged surfaces.

| Environmental Compartment | Key Influencing Factors for 2-Hexylpyridine Hydrobromide | Expected Distribution Behavior |

|---|---|---|

| Surface Water | High water solubility of the hydrobromide salt; potential for photodegradation. researchgate.netnih.gov | Can be transported over significant distances; concentration is influenced by dilution and degradation rates. nih.govnih.gov |

| Groundwater | High water solubility and potential mobility through soil. proquest.com | Potential for contamination, especially in areas with direct sources of pollution and permeable soils. proquest.com |

| Soil | Sorption to organic matter (via hexyl chain) and clay minerals (via pyridinium cation). researchgate.netnih.gov | Mobility is reduced by sorption; persistence may be increased. researchgate.netnih.gov |

| Sediment | Strong sorption to organic carbon and clay particles. researchgate.netnih.gov | Acts as a significant sink, accumulating the compound from the water column. nih.govnih.gov |

Sorption and Desorption Mechanisms in Environmental Matrices

Sorption, the process by which a chemical binds to a solid surface, is a critical factor controlling the mobility and bioavailability of alkylpyridinium compounds in soil and sediment. researchgate.net The mechanisms of sorption are dependent on both the chemical structure of the compound and the properties of the environmental matrix, such as pH, organic matter content, and clay mineralogy. mdpi.comnih.gov

For 2-hexylpyridine hydrobromide, two primary sorption mechanisms are expected to be significant:

Cation Exchange: In aqueous environments, 2-hexylpyridine hydrobromide exists as the 2-hexylpyridinium cation and a bromide anion. The positively charged pyridinium head can bind to negatively charged sites on the surfaces of clay minerals and organic matter through cation exchange reactions. researchgate.net Studies on 2-methylpyridine (B31789) have shown that its adsorption is positively correlated with the cation exchange capacity of the sorbent, confirming the importance of this mechanism. researchgate.net

Hydrophobic Interactions: The nonpolar hexyl chain of the molecule can partition into the organic matter fraction of soils and sediments. This hydrophobic interaction is a key sorption mechanism for many organic pollutants. nih.gov The strength of this interaction generally increases with the length of the alkyl chain.